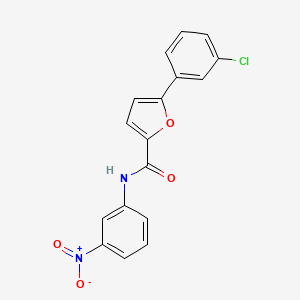
5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been suggested that the compound may inhibit the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide are diverse and depend on the concentration and duration of exposure. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is its broad range of potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments. Furthermore, the compound's mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
未来方向
There are several future directions for research on 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the compound's potential as a therapeutic agent for various cancers. Additionally, further research is needed to elucidate the compound's mechanism of action and to identify potential targets for drug development. Finally, the compound's potential toxicity should be further investigated to ensure its safety for use in various experiments.
合成方法
The synthesis of 5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 3-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of furfurylamine and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of the product is approximately 60%, and the purity can be increased by recrystallization.
科学研究应用
5-(3-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been suggested that the compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-4-1-3-11(9-12)15-7-8-16(24-15)17(21)19-13-5-2-6-14(10-13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISZCJWILWCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)

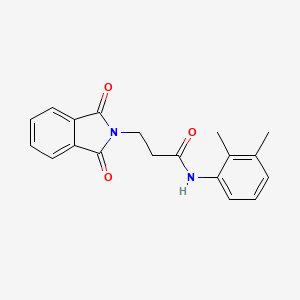

![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)
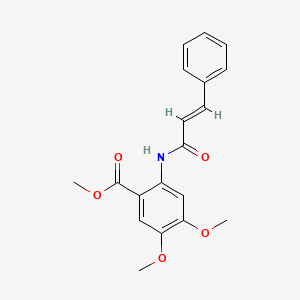
![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
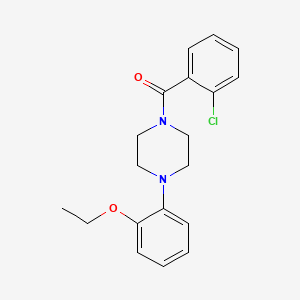
![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
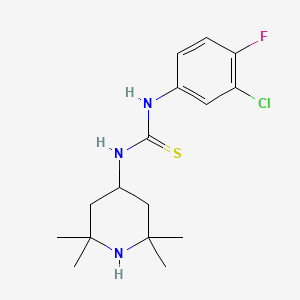
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)